BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate (CAS 1349702-31-3) is a chiral, single-enantiomer N-Boc-protected piperidine derivative bearing a pyridin-2-ylmethylamino substituent at the 3-position. As a member of the broader class of Boc-protected aminopiperidines, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase-targeted compound libraries and receptor probe molecules.

Molecular Formula C16H25N3O2
Molecular Weight 291.39
CAS No. 1349702-31-3
Cat. No. B3027602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate
CAS1349702-31-3
Molecular FormulaC16H25N3O2
Molecular Weight291.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2
InChIInChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3/t14-/m0/s1
InChIKeyLRSLPXWROXDKQD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate – Chiral N-Boc-Piperidine-Aminopyridine Building Block [CAS 1349702-31-3]


(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate (CAS 1349702-31-3) is a chiral, single-enantiomer N-Boc-protected piperidine derivative bearing a pyridin-2-ylmethylamino substituent at the 3-position . As a member of the broader class of Boc-protected aminopiperidines, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase-targeted compound libraries and receptor probe molecules . It is commercially supplied at ≥98% purity by multiple vendors (MolCore, Leyan) , and one major catalogue (CymitQuimica/Biosynth) currently lists it as ‘Discontinued’, indicating evolving supply-chain availability .

Why Generic Substitution of (S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate Fails


Important caveat: A thorough search of the peer-reviewed literature, patent corpus, and authoritative biochemical databases did not identify any published direct head-to-head comparative studies between this specific (S)-enantiomer (CAS 1349702-31-3) and its closest analogs (the (R)-enantiomer or the 4-substituted regioisomer) with respect to target potency, selectivity, metabolic stability, or in vivo pharmacokinetic parameters. Consequently, the present analysis is unable to meet the strict quantitative comparator evidence standard demanded for procurement-oriented differentiation. Even the BindingDB data points identified (PDK1 IC50 = 1,100 nM; PI3Kα/γ/δ IC50 = 10,000 nM) suggest weak target engagement relative to known chemical probes, raising the possibility that the compound’s primary commercial value lies in its role as a versatile, differentially protected chiral intermediate rather than in any intrinsic, superior biological activity. This limitation in publicly available evidence is itself a critical differentiating factor: research and industrial users must independently validate enantioselective performance and regioisomer-specific reactivity against their specific synthetic or screening objectives before substituting any generic building block or the alternative stereoisomer .

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate


Enantiomeric Identity as a Procurement-Decisive Attribute: (S)- vs (R)-Configuration

The (S)-enantiomer (CAS 1349702-31-3) is a structurally defined single stereoisomer, whereas the (R)-enantiomer is a distinct chemical entity with its own CAS registry (1349702-19-7). Vendors explicitly supply these as separate products, each with independent certificates of analysis and enantiomeric purity specifications (typically ≥98% purity) . This constitutes a binary, absolute differentiation: the (S)-configuration at the piperidine 3-position is locked by the stereospecific synthetic route, and any attempt to substitute the (R)-enantiomer introduces a stereochemical alteration that may invert chiral recognition at biological targets or alter the diastereomeric outcome of subsequent asymmetric transformations . This evidence is tagged as Class-level inference because no paired experiment comparing the two enantiomers in an identical assay has been located.

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Regioisomeric Architecture: 3-Amino vs 4-Amino Substitution Pattern

(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate positions the aminopyridine moiety at the piperidine 3-position, whereas the commercially available regioisomer tert-Butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (CAS 885274-56-6) places the identical functional group at the 4-position . The 3-amino regioisomer is consistent with the core scaffold of multiple proprietary kinase inhibitors, including Pim kinase and ALK/c-Met inhibitor chemotypes described in patent families , where the 3-substitution pattern is a critical determinant for presentation of the pyridinylmethyl group to the kinase hinge region. In contrast, the 4-substituted regioisomer has been explored primarily as an intermediate for neurological disorder targets . This evidence is tagged as Class-level inference because no publication was identified that directly benchmarks the 3-substituted compound against the 4-substituted compound in an identical kinase assay panel.

Regiochemistry Kinase Hinge Binder Structure-Activity Relationship

Protected Intermediate Utility: Boc-Group as a Strategic Synthetic Handle

The tert-butyloxycarbonyl (Boc) group installed at the piperidine N1 position provides orthogonal protection relative to the secondary amine at the 3-position, enabling selective deprotection and subsequent functionalization (e.g., reductive amination, urea formation, sulfonamide coupling) without affecting the pyridin-2-ylmethylamino side chain . The commercially available Boc-deprotected congener, (3S)-3-{[(Pyridin-2-yl)methyl]amino}piperidine trihydrochloride (CAS not located in non-excluded sources), is a distinct procurement item that would require re-protection if Boc protection is needed downstream. This evidence is tagged as Supporting evidence because no direct comparative study of Boc-stability or downstream reaction yields between this compound and alternative protected intermediates has been identified.

Solid-Phase Synthesis Orthogonal Protection Medicinal Chemistry

Recommended Application Scenarios for (S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate Based on Available Evidence


Chiral Scaffold for ALK/c-Met Kinase Inhibitor Library Synthesis

Leveraging the (S)-enantiomeric identity and 3-substituted aminopiperidine architecture, this compound can serve as a versatile chiral intermediate for the construction of focused kinase inhibitor libraries targeting ALK and c-Met. The Boc group allows selective N1 functionalization after scaffold elaboration, while the (S)-configuration at C3 provides a defined stereochemical starting point for further asymmetric transformations. Users should independently verify enantiomeric purity by chiral HPLC before use, given the absence of published enantioselectivity data for downstream kinase inhibition.

Asymmetric Synthesis of Pim Kinase Probes via Reductive Amination

The free secondary amine at the 3-position (after Boc deprotection or in its protected form for orthogonal manipulation) can undergo reductive amination with diverse aldehydes to generate elaborated Pim kinase probe candidates. The pyridin-2-ylmethyl group is pre-installed, which is a key pharmacophoric element for Pim kinase hinge binding as described in patent literature. Absence of direct comparative data necessitates independent profiling against the (R)-enantiomer-derived probes to confirm stereochemical preference.

Orthogonally Protected Building Block for Solid-Phase Peptide-Piperidine Hybrid Synthesis

The dual protection strategy—Boc on the piperidine nitrogen and the pyridin-2-ylmethylamino group at the 3-position—enables sequential deprotection and coupling on solid support. This compound can be incorporated into peptide-piperidine hybrid molecules where the pyridyl group serves as a metal-coordinating or receptor-binding element, and the (S)-stereochemistry imparts conformational constraint. Procurement from vendors offering ≥98% purity ensures batch-to-batch reproducibility for solid-phase synthesis applications.

Quote Request

Request a Quote for (S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.